![molecular formula C40H49NO2 B14220070 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate CAS No. 820977-72-8](/img/structure/B14220070.png)
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is an organic compound with a complex structure that includes a pyrene moiety and a dimethylamino phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 15-[4-(dimethylamino)phenyl]pentadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity.
化学反応の分析
Types of Reactions
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: The nitro group in the dimethylamino phenyl moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 15-[4-(Amino)phenyl]pentadecyl pyrene-1-carboxylate.
Substitution: Pyrene-1-carboxylic acid and 15-[4-(dimethylamino)phenyl]pentadecanol.
科学的研究の応用
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent characteristics.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
作用機序
The mechanism of action of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is primarily related to its fluorescent properties. The pyrene moiety can absorb light and re-emit it at a different wavelength, making it useful in various imaging and sensing applications. The dimethylamino group can enhance the compound’s solubility and interaction with biological molecules, facilitating its use in bioimaging and drug delivery.
類似化合物との比較
Similar Compounds
1-Pyrenecarboxylic acid: Lacks the dimethylamino phenyl group, making it less soluble and less versatile in biological applications.
4-(Dimethylamino)benzophenone: Contains a similar dimethylamino phenyl group but lacks the pyrene moiety, reducing its fluorescence properties.
Uniqueness
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is unique due to the combination of the pyrene moiety and the dimethylamino phenyl group. This combination enhances its fluorescence properties and solubility, making it more versatile for applications in bioimaging, drug delivery, and optoelectronics .
特性
CAS番号 |
820977-72-8 |
|---|---|
分子式 |
C40H49NO2 |
分子量 |
575.8 g/mol |
IUPAC名 |
15-[4-(dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate |
InChI |
InChI=1S/C40H49NO2/c1-41(2)35-26-20-31(21-27-35)17-14-12-10-8-6-4-3-5-7-9-11-13-15-30-43-40(42)37-29-25-34-23-22-32-18-16-19-33-24-28-36(37)39(34)38(32)33/h16,18-29H,3-15,17,30H2,1-2H3 |
InChIキー |
UIRKFLXWOJFIAS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCOC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


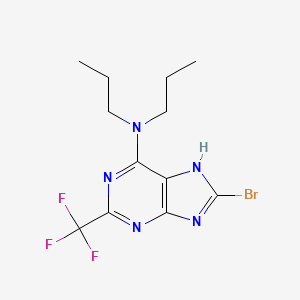
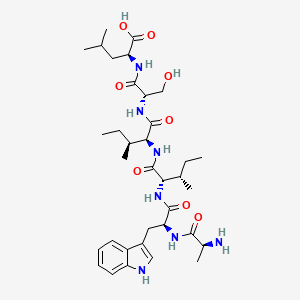
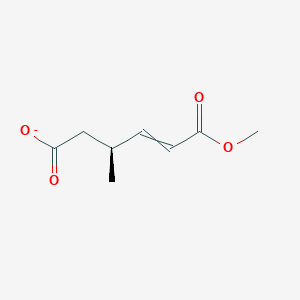
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
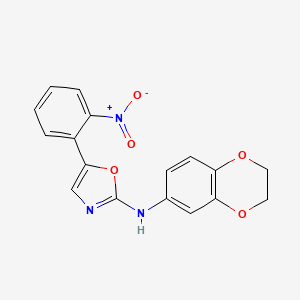
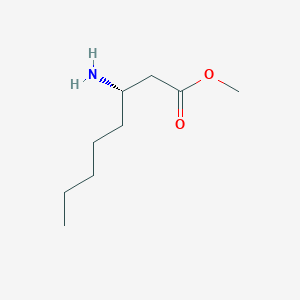
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
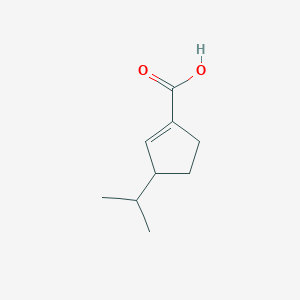
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
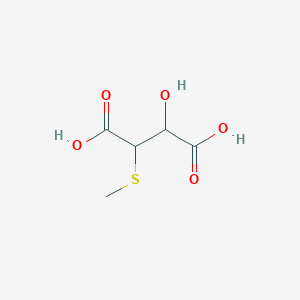
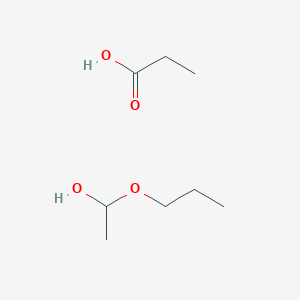
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

